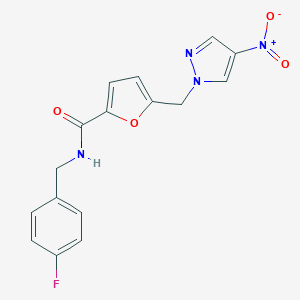![molecular formula C19H14Cl2N2O4 B213665 N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide, commonly known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of furan-2-carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In
Mecanismo De Acción
The exact mechanism of action of Compound A is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, Compound A can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, Compound A has been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied and its biological activities are well characterized. However, there are also some limitations to using Compound A in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Compound A. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This information could be used to develop more specific and effective therapies based on Compound A. Another area of research is to investigate its potential use in combination with other drugs or therapies. Finally, research could focus on developing new derivatives of Compound A with improved pharmacological properties.
Métodos De Síntesis
Compound A can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to produce 2,5-dichlorophenoxide. This is then reacted with 5-bromomethylfuran-2-carboxylic acid to produce 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid. The final step involves the reaction of this compound with 4-aminobenzamide to produce Compound A.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Compound A has been found to exhibit immunomodulatory effects by regulating the differentiation and function of immune cells.
Propiedades
Nombre del producto |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
Fórmula molecular |
C19H14Cl2N2O4 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-7-15(21)17(9-12)26-10-14-6-8-16(27-14)19(25)23-13-4-1-11(2-5-13)18(22)24/h1-9H,10H2,(H2,22,24)(H,23,25) |
Clave InChI |
JDHNXMRNJLTTLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

